![molecular formula C15H14N4O3S B7704914 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7704914.png)
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features both oxadiazole and thiazole rings, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate nitrile with hydroxylamine under acidic or basic conditions to form an amidoxime, which is then cyclized to form the oxadiazole ring.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling of the Rings: The oxadiazole and thiazole rings are then coupled through a phenoxy linkage. This can be achieved by reacting the oxadiazole derivative with a phenol derivative under basic conditions to form the phenoxy linkage.
Final Acetylation: The final step involves the acetylation of the coupled product to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxadiazole and thiazole rings.
Reduction: Reduction reactions can occur at the oxadiazole and thiazole rings, potentially leading to ring opening or hydrogenation.
Substitution: The phenoxy and acetamide groups can undergo substitution reactions, such as nucleophilic aromatic substitution or acyl substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, alcohols, and thiols, often under basic or acidic conditions.
Major Products
Oxidation: Oxidation products may include carboxylic acids, aldehydes, or ketones.
Reduction: Reduction products may include alcohols, amines, or fully hydrogenated rings.
Substitution: Substitution products will vary depending on the nucleophile used but may include various substituted phenoxy or acetamide derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. The oxadiazole and thiazole rings are known to exhibit antimicrobial, antifungal, and antiviral properties. Researchers are investigating its potential as a lead compound for the development of new drugs to treat infectious diseases.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development in areas such as cancer, inflammation, and neurological disorders.
Industry
In industry, this compound may be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its diverse reactivity makes it a valuable component in the production of various industrial products.
Mécanisme D'action
The mechanism of action of 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole and thiazole rings may interact with biological macromolecules, leading to changes in their activity or function. Further research is needed to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide: Lacks the thiazole ring, which may result in different biological activities.
N-(4-methyl-1,3-thiazol-2-yl)acetamide: Lacks the oxadiazole ring, which may result in different chemical reactivity and biological activities.
2-[2-(1,2,4-oxadiazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide: Lacks the methyl groups, which may affect its chemical and biological properties.
Uniqueness
The uniqueness of 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide lies in its combination of oxadiazole and thiazole rings, along with the specific substitution pattern. This unique structure may confer distinct chemical reactivity and biological activities, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-8-23-15(16-9)18-13(20)7-21-12-6-4-3-5-11(12)14-17-10(2)19-22-14/h3-6,8H,7H2,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNFJGQJDQXHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
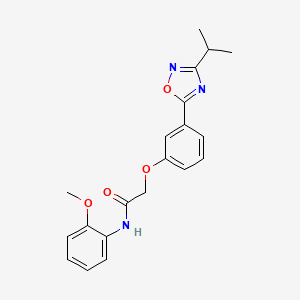
![2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7704849.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide](/img/structure/B7704858.png)
![N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B7704863.png)
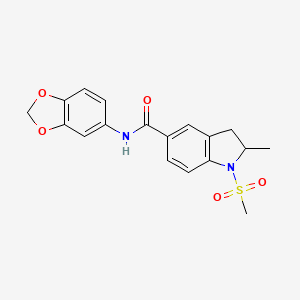
![5-{[4-(acetylamino)phenyl]sulfamoyl}-2-methyl-N-propylbenzamide](/img/structure/B7704886.png)
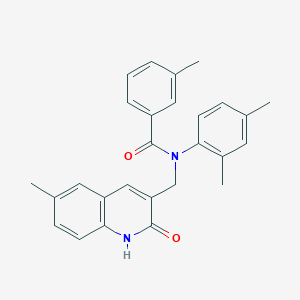
![N'-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7704900.png)
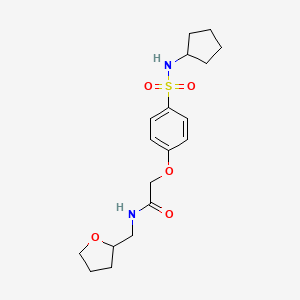
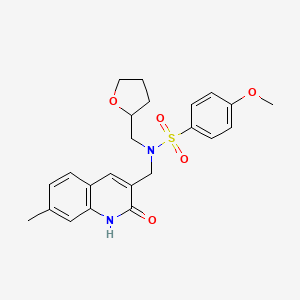

![3-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704924.png)
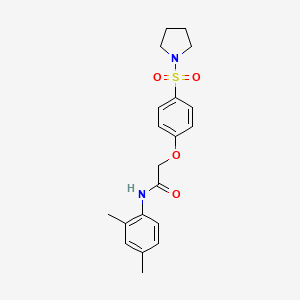
![N-[(4-methylphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7704936.png)
